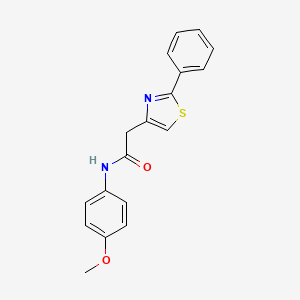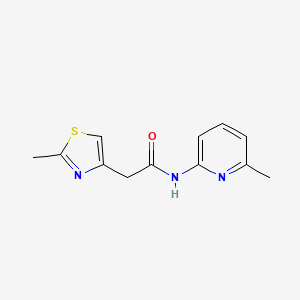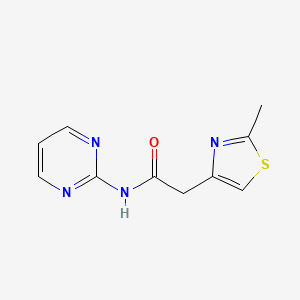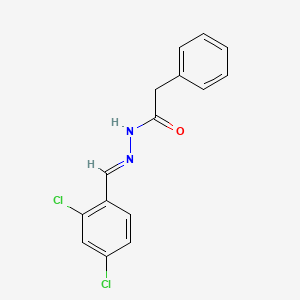![molecular formula C23H18N2O B3841322 N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE](/img/structure/B3841322.png)
N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE
Übersicht
Beschreibung
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is synthesized through the condensation reaction between anthracene-9-carbaldehyde and 2-phenylaceto-hydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between anthracene-9-carbaldehyde and 2-phenylaceto-hydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Purification: After the reaction is complete, the product is purified through recrystallization from an appropriate solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced hydrazones.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Schiff bases, including this compound, have been studied for their potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of materials with specific properties, such as fluorescence, which is useful in sensor technology.
Wirkmechanismus
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The azomethine group (–NHN=CH–) plays a crucial role in its reactivity. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N1-[(Anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties, such as fluorescence. This makes it particularly useful in applications requiring fluorescent markers or sensors. Additionally, the phenylaceto-hydrazide moiety contributes to its potential biological activities, making it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(14-17-8-2-1-3-9-17)25-24-16-22-20-12-6-4-10-18(20)15-19-11-5-7-13-21(19)22/h1-13,15-16H,14H2,(H,25,26)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWRZJSYUVHMR-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3841244.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxy-2-phenylpropanamide](/img/structure/B3841248.png)
![N-[(E)-(4-bromophenyl)methylideneamino]hexanamide](/img/structure/B3841250.png)
![N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]hexanamide](/img/structure/B3841258.png)





![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841301.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841327.png)
![2-PHENYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3841333.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841342.png)
